N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride
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Overview
Description
N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride: is a chemical compound with the molecular formula C4H7ClN4O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Another approach involves the reaction of N-iminylsulphilimine with ynamides in a gold-catalyzed process, using sulphilimines as nitrene transfer reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-5-carboxamidoimidazole hydrochloride
- 5-Amino-1H-imidazole-4-carboxamide hydrochloride
Comparison: N-(4-Amino-1H-imidazol-5-yl)formamide hydrochloride is unique due to its specific functional groups and the positions of these groups on the imidazole ring. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the formamide group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C4H7ClN4O |
---|---|
Molecular Weight |
162.58 g/mol |
IUPAC Name |
N-(5-amino-1H-imidazol-4-yl)formamide;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-4(8-2-9)7-1-6-3;/h1-2H,5H2,(H,6,7)(H,8,9);1H |
InChI Key |
OMBFSWLSTWHYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)N)NC=O.Cl |
Origin of Product |
United States |
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